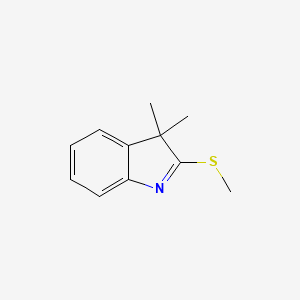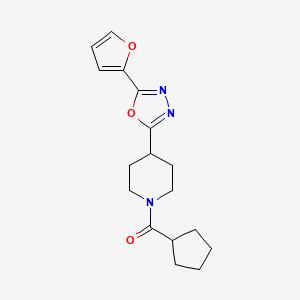![molecular formula C16H12BrN3O2 B2380507 N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 2178771-94-1](/img/structure/B2380507.png)
N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide is a complex organic compound that features a bipyridine moiety linked to a bromofuran carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide typically involves the coupling of 3,3’-bipyridine with 5-bromofuran-2-carboxylic acid. This process can be achieved through various methods, including:
Stille Coupling: This approach uses a tin reagent in combination with a palladium catalyst to facilitate the coupling reaction.
Negishi Coupling: This method employs a zinc reagent along with a palladium catalyst to achieve the desired coupling.
Industrial Production Methods
Industrial production of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide may involve large-scale application of the aforementioned coupling reactions, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of reagents, cost, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Aplicaciones Científicas De Investigación
N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bipyridine moiety allows for strong coordination with metal ions, which can modulate the activity of metalloenzymes and influence various biochemical pathways . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different functional groups.
4,4’-Bipyridine: Known for its use in the synthesis of coordination polymers and its redox-active properties.
3,4’-Bipyridine: Used in the development of pharmaceuticals for treating heart failure.
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide stands out due to the presence of the bromofuran carboxamide group, which imparts unique chemical reactivity and potential biological activity. This structural feature differentiates it from other bipyridine derivatives and expands its range of applications in various fields of research.
Propiedades
IUPAC Name |
5-bromo-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-15-4-3-14(22-15)16(21)20-8-11-6-13(10-19-7-11)12-2-1-5-18-9-12/h1-7,9-10H,8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRADHMXLMYPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)
![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)

![1-(4-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2380430.png)




![7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2380438.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide](/img/structure/B2380439.png)
![(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2380440.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2380441.png)
![4-[(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2380442.png)

